molecular formula C16H14O4 B5321508 4-(methoxycarbonyl)phenyl 2-methylbenzoate

4-(methoxycarbonyl)phenyl 2-methylbenzoate

Cat. No. B5321508
M. Wt: 270.28 g/mol
InChI Key: KXRCGJIKPOZBHT-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)phenyl 2-methylbenzoate, also known as MMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMB is a derivative of benzoic acid and is used in the synthesis of various organic compounds.

Scientific Research Applications

4-(methoxycarbonyl)phenyl 2-methylbenzoate has been found to have various scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has been used as a building block in the synthesis of various drugs, including anti-inflammatory and anti-cancer drugs. It has also been used in the development of materials science, including the synthesis of polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)phenyl 2-methylbenzoate is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and the inhibition of these enzymes may lead to anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been found to have antioxidant properties, which may help protect against oxidative stress. Additionally, this compound has been found to have neuroprotective properties, which may help protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methoxycarbonyl)phenyl 2-methylbenzoate in lab experiments is its ease of synthesis. This compound can be synthesized relatively easily and can be used as a building block in the synthesis of various organic compounds. However, one limitation of using this compound is its limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-(methoxycarbonyl)phenyl 2-methylbenzoate. One area of research is the development of new drugs using this compound as a building block. This compound has been found to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for these conditions. Another area of research is the development of new materials using this compound. This compound has been used in the synthesis of polymers and liquid crystals, and further research may lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound can be synthesized relatively easily and has been used in the synthesis of various organic compounds. This compound has been found to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for these conditions. Additionally, this compound has been used in the development of materials science, including the synthesis of polymers and liquid crystals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-(methoxycarbonyl)phenyl 2-methylbenzoate involves the reaction of 4-(methoxycarbonyl)phenol with 2-methylbenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an esterification reaction, resulting in the formation of this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

(4-methoxycarbonylphenyl) 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11-5-3-4-6-14(11)16(18)20-13-9-7-12(8-10-13)15(17)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRCGJIKPOZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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